1-Acetyl-4-fluoroazetidin-2-one
Description
1-Acetyl-4-fluoroazetidin-2-one is a four-membered β-lactam derivative characterized by an acetyl group at position 1 and a fluorine atom at position 4 of the azetidin-2-one ring. The fluorine atom enhances electronegativity and metabolic stability, while the acetyl group may influence lipophilicity and steric interactions.
Properties
Molecular Formula |
C5H6FNO2 |
|---|---|
Molecular Weight |
131.1 g/mol |
IUPAC Name |
1-acetyl-4-fluoroazetidin-2-one |
InChI |
InChI=1S/C5H6FNO2/c1-3(8)7-4(6)2-5(7)9/h4H,2H2,1H3 |
InChI Key |
SBTIYZDRRYRALP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(CC1=O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares 1-Acetyl-4-fluoroazetidin-2-one with two structurally related azetidin-2-one derivatives: Ezetimibe (a cholesterol absorption inhibitor) and 4-(2-Aminophenoxy)azetidin-2-one (a versatile research compound).
Key Differences and Implications
- Substituent Complexity: Ezetimibe features bulky aromatic and hydroxypropyl groups, enabling selective interactions with biological targets (e.g., Niemann-Pick C1-Like 1 protein) . In contrast, this compound’s simpler structure may limit target specificity but enhance synthetic accessibility. The aminophenoxy group in 4-(2-Aminophenoxy)azetidin-2-one provides a reactive site for crosslinking or functionalization, unlike the acetyl group in the target compound, which is less reactive .
- Electronic and Steric Effects: Fluorine’s electronegativity in both this compound and Ezetimibe improves binding affinity and metabolic resistance. However, Ezetimibe’s dual fluorine atoms and hydroxypropyl chain enhance both hydrophobicity and hydrogen-bonding capacity .
- The target compound’s lack of complex substituents may limit direct pharmacological use but positions it as a precursor for drug development. 4-(2-Aminophenoxy)azetidin-2-one’s versatility in material science (e.g., polymer synthesis) underscores the azetidinone scaffold’s adaptability, a trait that could be exploited in modifying this compound for non-pharmaceutical uses .
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